Lipophilicity Differentiation: XLogP3 Reduction of 1.3 Units vs. the 3‑Methylbenzenesulfonyl Analog
The target compound exhibits a predicted XLogP3 of 1.1, which is 1.3 log units lower than that of 1-(3-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2310097-17-5; XLogP3 = 2.4) [1]. This difference arises from the replacement of the lipophilic 3‑methylbenzene ring with the compact cyclopropane ring. An XLogP3 value of 1.1 places the target compound closer to the CNS‑preferred lipophilicity range (typically XLogP 1–3) and reduces the risk of high‑logP‑driven promiscuity or poor solubility relative to the arylsulfonyl analog [2].
| Evidence Dimension | XLogP3 (predicted octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 [Kuujia, computed] |
| Comparator Or Baseline | 1-(3-Methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2310097-17-5); XLogP3 = 2.4 [Kuujia, computed] |
| Quantified Difference | Δ XLogP3 = −1.3 log units (target is less lipophilic) |
| Conditions | Computed XLogP3 values from Kuujia database; software and algorithm version not specified but consistent across both compounds queried from the same database. |
Why This Matters
Lower lipophilicity reduces the probability of off‑target binding, phospholipidosis, and CYP‑mediated metabolism liabilities, making the cyclopropanesulfonyl variant a more favorable starting point for oral or CNS‑targeted lead optimization programs.
- [1] Kuujia. Cas no 2320179-03-9 and Cas no 2310097-17-5. Computed XLogP3 values. https://www.kuujia.com/cas-2320179-03-9.html; https://www.kuujia.com/cas-2310097-17-5.html (accessed 2026-04-29). View Source
- [2] Wager, T. T. et al. (2010) 'Defining Desirable Central Nervous System Drug Properties through Alignment of Molecular Properties and in Vitro ADME Attributes.' ACS Chemical Neuroscience, 1(6), pp. 420–434. doi:10.1021/cn100023x. [Provides CNS drug-likeness lipophilicity benchmarks.] View Source
